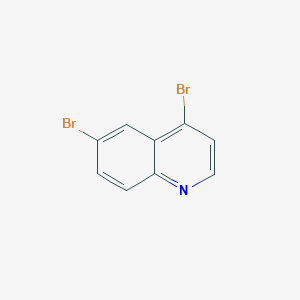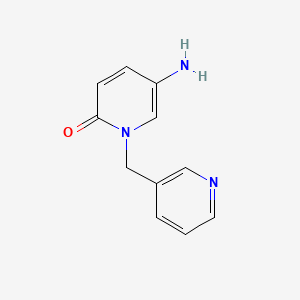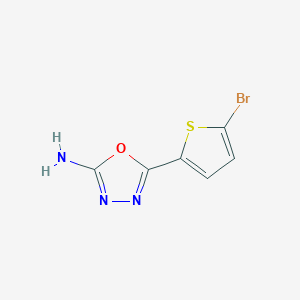
2-(1-Hydroxyethyl)-5-phenylpentanoic acid
Descripción general
Descripción
2-(1-Hydroxyethyl)-5-phenylpentanoic acid, also known as 2-HEP, is a synthetic organic compound with a variety of applications in the scientific research field. It is an α-hydroxy acid with a five-membered cyclic ester group, and is a derivative of pentanoic acid. It is a chiral molecule with two enantiomers, (R)-2-HEP and (S)-2-HEP, which have distinct physical and chemical properties. 2-HEP has been used in a range of studies, from the investigation of enzyme mechanisms to the development of new pharmaceuticals.
Aplicaciones Científicas De Investigación
Enzymatic Kinetic Resolution
This compound serves as a key intermediate in the enzymatic kinetic resolution (EKR) process. Using lipase-catalyzed transesterification reactions, researchers can obtain optically pure enantiomers of related carbamates . These enantiomers are crucial for synthesizing chiral organoselenanes and organotelluranes, which have significant biological properties and applications.
Synthesis of Chiral Organochalcogenanes
The enantiopure precursors derived from 2-(1-Hydroxyethyl)-5-phenylpentanoic acid are used to synthesize chiral organochalcogenanes . These compounds are important due to their potential as cysteine protease inhibitors, protein tyrosine phosphatase inhibitors, and poliovirus 3C proteinase inhibitors, which are valuable in medicinal chemistry.
Preparation of Advanced Synthetic Intermediates
The compound’s derivatives can act as advanced synthetic intermediates for the preparation of various organotelluranes and organoselenanes . These intermediates are essential for creating compounds with asymmetric centers, which are important in the development of new drugs and therapies.
Biological Activity Studies
The biological activities of organoselenanes and telluranes derived from this compound are of interest due to their potential therapeutic applications . Studies focus on their role as inhibitors of various enzymes, which could lead to breakthroughs in treating diseases.
Development of Enantioselective Synthesis Methods
Researchers use 2-(1-Hydroxyethyl)-5-phenylpentanoic acid to develop new chemoenzymatic methodologies for the synthesis of selenium compounds . These methods avoid the use of hazardous organolithium or organomagnesium reagents, making the process safer and more environmentally friendly.
Pharmaceutical Research
The optically pure enantiomers obtained from this compound are used in pharmaceutical research to create drugs with specific desired effects . The ability to control the chirality of drug molecules is crucial for enhancing their efficacy and reducing side effects.
Material Science Applications
While not directly related to 2-(1-Hydroxyethyl)-5-phenylpentanoic acid, similar compounds like hydroxyethylmethacrylate have applications in material science . They are used in the synthesis of hydrophilic crosslinked networks, which are important for the manufacture of soft contact lenses.
3D Printing Technologies
Again, related compounds such as hydroxyethylmethacrylate find use in 3D printing technologies . Their polymerizable nature allows for the creation of intricate structures and devices, which can be applied in various fields including biomedical engineering.
Mecanismo De Acción
Target of Action
It is known that similar compounds interact with various enzymes and proteins in the body, influencing their function .
Mode of Action
This interaction could involve binding to the active site of an enzyme or protein, altering its activity .
Biochemical Pathways
Similar compounds have been shown to influence various metabolic pathways, potentially affecting processes such as lipid peroxidation and the generation of reactive oxygen species .
Pharmacokinetics
Related compounds are known to be metabolized in the liver, primarily by cytochrome p450 enzymes, forming various metabolites . These metabolites can then be excreted from the body. The bioavailability of the compound would depend on factors such as its absorption rate and metabolic stability.
Result of Action
Similar compounds have been shown to generate reactive species during metabolism, which can cause cellular damage . Additionally, these compounds may influence enzyme activity, potentially affecting various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1-Hydroxyethyl)-5-phenylpentanoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . Additionally, the presence of ethanol has been shown to inhibit the interaction of similar compounds with certain proteins, potentially affecting their degradation and thus increasing their level in the cell .
Propiedades
IUPAC Name |
2-(1-hydroxyethyl)-5-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-10(14)12(13(15)16)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,12,14H,5,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZBKVFUSJZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCC1=CC=CC=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592905 | |
| Record name | 2-(1-Hydroxyethyl)-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
439084-21-6 | |
| Record name | 2-(1-Hydroxyethyl)-5-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)












